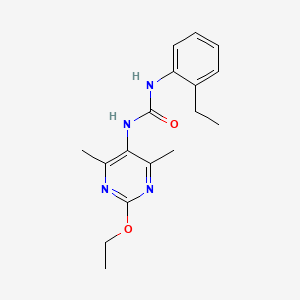

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-13-9-7-8-10-14(13)20-16(22)21-15-11(3)18-17(23-6-2)19-12(15)4/h7-10H,5-6H2,1-4H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZLPILTPKIGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

Substitution Reactions: The ethoxy and dimethyl groups are introduced onto the pyrimidine ring through nucleophilic substitution reactions using appropriate alkyl halides.

Urea Formation: The final step involves the reaction of the substituted pyrimidine with 2-ethylphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability.

Chemical Reactions Analysis

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or dimethyl groups are replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine core differs from pyridine-based analogs (e.g., compound 1 in ). Pyrimidines often exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidative degradation. The quinazolinone derivative lacks a urea group but shares a 2-ethylphenyl substituent, highlighting the role of heterocycle choice in scaffold rigidity and target selectivity.

Phenyl Substituents: The 2-ethyl group is shared with and , suggesting a preference for ortho-substitution to avoid steric clashes in binding pockets.

Biological Activity: Compound 1 in activates glucokinase, likely due to its pyridine-linked chloro-fluorophenoxy and dimethoxyphenyl groups, which may engage hydrogen-bonding interactions. The target compound’s ethoxy group could alter such interactions.

Biological Activity

1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(2-ethylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with an appropriate phenyl isocyanate or amine under controlled conditions. The following synthetic route is commonly utilized:

-

Starting Materials :

- 2-Ethoxy-4,6-dimethylpyrimidine

- 2-Ethylphenyl isocyanate

-

Reaction Conditions :

- The reaction is generally carried out in an organic solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.

- The mixture is stirred for several hours until completion.

-

Purification :

- The crude product is purified using column chromatography or recrystallization techniques.

Antiparasitic Activity

Recent studies have demonstrated that urea derivatives, including those similar to this compound, exhibit significant antiparasitic activity against Plasmodium falciparum. For instance, a related compound showed an IC50 value of approximately 0.22 μM against the malaria parasite, indicating potent activity with favorable selectivity indices (SI) compared to mammalian cytotoxicity .

The mechanism of action for this compound appears to involve interaction with specific molecular targets within the parasite's metabolic pathways. It is hypothesized that the urea moiety forms hydrogen bonds with key residues in target enzymes, which may include kinases essential for parasite survival .

Case Studies

-

Study on Phenylurea Derivatives :

A comprehensive evaluation of various phenylurea derivatives indicated that modifications at the urea position significantly affect biological activity. The study highlighted that compounds with a 3-substituted urea structure had enhanced selectivity and potency against Plasmodium species compared to their 4-substituted counterparts . -

In Vitro Evaluations :

In vitro assays demonstrated that related compounds exhibited low cytotoxicity against human liver cells (HepG2), supporting their potential as therapeutic agents with minimal off-target effects .

Data Table: Biological Activity Overview

| Compound Name | IC50 (μM) | Selectivity Index (SI) | Target Organism |

|---|---|---|---|

| This compound | TBD | TBD | Plasmodium falciparum |

| Related Phenylurea Compound | 0.22 | 55 | Plasmodium falciparum |

| Other Urea Variants | Varies | Varies | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.